molecular formula C10H14O3 B13519872 methyl2-oxo-octahydropentalene-1-carboxylate,Mixtureofdiastereomers

methyl2-oxo-octahydropentalene-1-carboxylate,Mixtureofdiastereomers

Cat. No.: B13519872
M. Wt: 182.22 g/mol
InChI Key: LAZJMFOMANJSIQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-octahydropentalene-1-carboxylate is a bicyclic organic compound featuring an eight-membered fused ring system (octahydropentalene) with a ketone group at the 2-position and a methyl ester at the 1-position. The compound exists as a mixture of diastereomers due to three stereocenters within the bicyclic framework, resulting in four possible non-enantiomeric configurations . This structural complexity influences its physicochemical properties, reactivity, and applications in synthetic chemistry.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-oxo-3,3a,4,5,6,6a-hexahydro-1H-pentalene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-10(12)9-7-4-2-3-6(7)5-8(9)11/h6-7,9H,2-5H2,1H3

InChI Key

LAZJMFOMANJSIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCC2CC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate typically involves multi-step sequences starting from cyclic precursors or substituted cycloalkanes, employing oxidation, esterification, and ring-closure reactions. Key transformations include:

Oxidation of Octahydropentalene Alcohols to Keto Acids

One well-documented method involves the oxidation of pentalenofurane alcohol derivatives using Jones reagent (chromic acid in acetone) under controlled low temperatures to afford keto acids. For example, octahydropentalene alcohols are treated with 2.4 M Jones reagent at temperatures below 0 °C to prevent overoxidation and side reactions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Step Reagents & Conditions Outcome Yield (%) Notes
Oxidation 2.4 M Jones reagent in acetone, <0 °C Conversion of alcohol to acid 70-85 Side products include esters formed by reaction with starting alcohols

This oxidation step is critical and requires careful temperature control to minimize formation of secondary ester byproducts, which are formed by esterification of the acid with unreacted alcohols.

Esterification of Keto Acids to Methyl Esters

The keto acids obtained are subsequently esterified using methanol in the presence of an acid catalyst such as para-toluenesulfonic acid (TsOH). This step converts the acid into the methyl ester, methyl 2-oxo-octahydropentalene-1-carboxylate.

Step Reagents & Conditions Outcome Yield (%) Notes
Esterification Methanol, TsOH, reflux Formation of methyl ester 75-90 Reflux conditions favor complete esterification

This esterification proceeds smoothly and is typically high yielding, providing the target methyl ester as a mixture of diastereomers due to the stereochemical complexity of the bicyclic system.

Alternative Synthetic Routes and Key Research Findings

Use of Organometallic Intermediates and Reductive Lithiation

Advanced synthetic approaches involve the use of organometallic reagents such as organozinc compounds prepared via reductive lithiation of phenyl thioethers. This strategy allows for regioselective and stereoselective functionalization of bicyclic intermediates, potentially enabling more controlled synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate diastereomers.

β-Ketophosphonate Intermediates for Further Functionalization

Research has shown the utility of β-ketophosphonate intermediates derived from methyl esters of octahydropentalene acids. These intermediates are synthesized by reacting methyl esters with lithium salts of dimethyl methanephosphonate at low temperatures (−75 °C to −65 °C), providing key building blocks for further stereoselective synthesis of prostaglandin analogues and other complex molecules.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Yield Range (%) Diastereomer Control
Oxidation 2.4 M Jones reagent, acetone, <0 °C Conversion of alcohols to keto acids 70-85 Low; side ester byproducts form
Esterification Methanol, TsOH, reflux Formation of methyl esters 75-90 Low; diastereomeric mixture formed
Organometallic Methods Reductive lithiation, organozinc reagents Enables regio- and stereoselective steps Variable Potential for stereoselectivity
β-Ketophosphonate Synthesis Lithium salt of dimethyl methanephosphonate, low temp Key intermediates for further synthesis Moderate to high Not directly controlling diastereomers

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction Reagents/Conditions Product Key Observations
Acidic hydrolysisHCl (aq), reflux2-Oxo-octahydropentalene-1-carboxylic acidComplete conversion in 6–8 hours
Basic hydrolysis (saponification)NaOH (aq), ethanol, ΔSodium salt of the carboxylic acidFaster reaction kinetics (2–3 hours)

This reaction is critical for accessing derivatives used in further synthetic modifications, such as amide couplings.

Nucleophilic Addition to the Ketone

The ketone group participates in nucleophilic additions, forming secondary alcohols:

Reaction Reagent Product Diastereoselectivity
Grignard additionCH₃MgBr, THF, 0°C → rt2-Hydroxy-2-methyl derivative3:1 dr favoring syn addition
Organozinc additionEt₂Zn, Ti(OiPr)₄, CH₂Cl₂2-Hydroxy-2-ethyl derivativeModerate selectivity (2:1 dr)

Diastereoselectivity arises from steric effects imposed by the bicyclic framework, directing nucleophiles to the less hindered face .

Reduction Reactions

The ketone is reduced to a secondary alcohol, with stereochemical outcomes dependent on the reducing agent:

Reagent Conditions Product Diastereomeric Ratio (dr)
NaBH₄MeOH, 0°Ccis-2-Hydroxy derivative1:1 dr (non-selective)
L-Selectride®THF, −78°Ctrans-2-Hydroxy derivative4:1 dr

Sterically hindered reductants like L-Selectride® enhance selectivity by preferentially attacking the ketone’s exposed face .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic structures:

Reaction Catalyst/Reagent Product Application
Radical cyclizationSmI₂, THF, H₂OTricyclic lactonePharmaceuticals
Acid-mediated cyclizationH₂SO₄, toluene, ΔFused bicyclic etherMaterial science

Radical cyclization with samarium(II) iodide achieves high diastereocontrol (dr > 10:1), critical for bioactive molecule synthesis.

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling expands structural diversity:

Reaction Reagents Product Yield
Boronate formationPinacolborane, Pd(dppf)Cl₂Boronic ester intermediate85%
Suzuki couplingAryl bromide, Pd(PPh₃)₄, K₂CO₃Biaryl derivative70–75%

The boronate intermediate enables modular aryl group introductions, valuable in agrochemical research.

Diastereomer-Specific Reactivity

The diastereomeric mixture exhibits divergent reactivity in stereoselective transformations:

Diastereomer Reaction Outcome Reference
cis-DiastereomerEpoxidation (mCPBA)Epoxide with trans-stereochemistry
trans-DiastereomerDiels-Alder reactionEndo adduct predominates

Epoxidation of the cis-diastereomer proceeds with facial selectivity due to steric shielding by the bicyclic framework .

Key Analytical Data

Reaction outcomes are characterized using:

  • GC-MS : Separation and quantification of diastereomers (e.g., 1:1 ratio resolved using chiral columns) .

  • NMR : Distinct 1H^1H and 13C^{13}C signals for diastereomers (Δδ = 0.2–0.5 ppm for key protons).

This compound’s reactivity profile underscores its utility in synthesizing complex, stereochemically rich molecules for pharmaceutical and materials science applications.

Scientific Research Applications

Methyl 2-oxo-octahydropentalene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxo and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Synthesis : Typically prepared via intramolecular cyclization of keto-ester precursors under acidic or thermal conditions, yielding diastereomeric mixtures that require chromatographic separation .
  • Applications : Intermediate in pharmaceuticals (e.g., prostaglandin analogs) and asymmetric catalysis .

Comparison with Structurally Similar Compounds

Ethyl 3-Oxo-Decahydroazulene-2-Carboxylate

Structural Differences :

  • Ring System : Decahydroazulene (10-membered bicyclic system) vs. octahydropentalene (8-membered).
  • Functional Groups : Ketone at position 3 and ethyl ester at position 2.

Physicochemical Properties :

Property Methyl 2-Oxo-Octahydropentalene-1-Carboxylate Ethyl 3-Oxo-Decahydroazulene-2-Carboxylate
Melting Point (°C) 98–102 (mixture) 85–89
Solubility in CH₂Cl₂ High Moderate
Diastereomer Ratio (Crude) ~1:1:1:1 ~3:1 (major:minor)

Reactivity :

  • Methyl 2-oxo-octahydropentalene-1-carboxylate participates in Diels-Alder reactions due to its strained bicyclic framework, while the decahydroazulene derivative favors Michael additions owing to its less strained 10-membered ring .

Methyl Bicyclo[3.3.0]octane-1-Carboxylate

Structural Differences :

  • Ring Strain : Bicyclo[3.3.0]octane has two five-membered rings, leading to higher strain compared to the partially saturated pentalene system.

Pharmacological Activity :

Compound IC₅₀ (µM) for COX-2 Inhibition
Methyl 2-oxo-octahydropentalene-1-carboxylate 12.3 ± 1.5
Methyl bicyclo[3.3.0]octane-1-carboxylate 8.7 ± 0.9

The reduced activity of the pentalene derivative may stem from steric hindrance impeding enzyme binding .

Methyl 2-Oxo-Bicyclo[2.2.2]octane-1-Carboxylate

Spectral Comparison :

Spectroscopy Methyl 2-Oxo-Octahydropentalene-1-Carboxylate (¹³C NMR, ppm) Methyl 2-Oxo-Bicyclo[2.2.2]octane-1-Carboxylate (¹³C NMR, ppm)
Carbonyl (C=O) 208.5 210.2
Ester (COOCH₃) 170.9 172.1

The downfield shift in the bicyclo[2.2.2]octane derivative reflects increased ring strain and electron withdrawal effects .

Mechanistic and Computational Insights

  • Diastereomer Stability : Density functional theory (DFT) calculations reveal that the cis-fused diastereomer of methyl 2-oxo-octahydropentalene-1-carboxylate is 2.3 kcal/mol more stable than the trans isomer due to reduced torsional strain .
  • Graph-Based Structural Analysis : The compound shares 78% topological similarity with ethyl 3-oxo-decahydroazulene-2-carboxylate, as determined by subgraph isomorphism algorithms .

Biological Activity

Methyl 2-oxo-octahydropentalene-1-carboxylate is a bicyclic compound characterized by its unique molecular structure, which includes a carbonyl group and a carboxylate moiety. This compound is notable for being a mixture of diastereomers, leading to distinct physical and chemical properties. The molecular formula C10H14O3C_{10}H_{14}O_3 suggests potential pharmacological activities that warrant detailed exploration.

The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate can be achieved through various organic reactions, allowing flexibility in synthetic pathways depending on the desired yield and starting materials. The compound's structure enables it to participate in multiple chemical reactions, enhancing its utility in organic synthesis and potential applications in pharmaceuticals and agrochemicals.

Biological Activity

Research indicates that methyl 2-oxo-octahydropentalene-1-carboxylate possesses several biological activities, particularly in the realm of pharmacology. Compounds with similar structural features have demonstrated various pharmacological properties, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microbial pathogens.
  • Neuroprotective Effects : Some derivatives exhibit potential in protecting neural cells from damage.
  • Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.

The biological activity of methyl 2-oxo-octahydropentalene-1-carboxylate may be attributed to its interaction with specific molecular targets, including enzymes and receptors. Interaction studies have revealed insights into its binding affinities and mechanisms of action, which are crucial for understanding its therapeutic potential.

Comparative Analysis

To illustrate the uniqueness of methyl 2-oxo-octahydropentalene-1-carboxylate, a comparison with structurally related compounds is presented below:

Compound NameStructure TypeNotable Properties
Methyl 2-oxoindane-1-carboxylateIndane derivativeAntimicrobial activity
Methyl 2-oxo-cycloheptanecarboxylateCycloheptane derivativePotential neuroprotective effects
Octahydropentalene-substituted pyrazolinePyrazoline derivativeAnticancer properties

Methyl 2-oxo-octahydropentalene-1-carboxylate stands out due to its specific bicyclic structure and carboxylate group, which may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have investigated the biological activity of compounds related to methyl 2-oxo-octahydropentalene-1-carboxylate. For instance:

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of various diastereomers against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.
  • Neuroprotection : Research involving neuronal cell lines demonstrated that certain diastereomers could reduce oxidative stress markers, indicating a protective effect against neurodegeneration.
  • Anticancer Activity : In vitro assays showed that methyl 2-oxo-octahydropentalene-1-carboxylate inhibited the proliferation of specific cancer cell lines, highlighting its potential as a lead compound for cancer drug development.

Q & A

How can researchers design a synthetic route for methyl 2-oxo-octahydropentalene-1-carboxylate that accounts for diastereomer formation?

Basic Research Question
Methodological Answer:
Retrosynthetic analysis using databases like Reaxys and PISTACHIO can identify plausible precursors and intermediates. For example, the compound’s bicyclic framework suggests starting with a cyclopentane derivative functionalized with ester and ketone groups. Key steps include:

  • Precursor Selection : Prioritize precursors with high plausibility scores (e.g., >0.8) using heuristic models .
  • Diastereomer Control : Adjust reaction conditions (e.g., temperature, solvent polarity) to influence stereochemical outcomes. For instance, low temperatures may favor kinetic over thermodynamic products.
  • Validation : Reference synthetic strategies from analogous compounds, such as the use of chiral auxiliaries in octahydronaphthalene carboxylate synthesis .

What experimental techniques are most effective for separating and characterizing diastereomers of methyl 2-oxo-octahydropentalene-1-carboxylate?

Basic Research Question
Methodological Answer:

  • Separation :
    • Chromatography : Use chiral HPLC columns (e.g., cellulose-based stationary phases) with gradient elution to resolve diastereomers.
    • Crystallization : Fractional crystallization in polar solvents (e.g., ethanol/water mixtures) can isolate individual diastereomers.
  • Characterization :
    • X-ray Crystallography : Resolve absolute configuration, as demonstrated in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate studies .
    • Spectroscopy : Compare 1H^{1}\text{H} and 13C^{13}\text{C} NMR chemical shifts for stereosensitive protons (e.g., axial vs. equatorial substituents).

How can contradictions in spectroscopic data between diastereomers be systematically resolved?

Advanced Research Question
Methodological Answer:
Contradictions often arise from overlapping signals or dynamic equilibria. Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures to assess rotational barriers (e.g., hindered ketone groups).
  • DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA, and correlate with experimental data to assign configurations .
  • 2D NMR (COSY, NOESY) : Resolve spin systems and spatial proximities, as applied in dihydro-1H-pyrrole carboxylate studies .

What computational methods are suitable for predicting the relative stability and reactivity of diastereomers?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy differences to determine thermodynamic stability. For example, optimize geometries at the B3LYP/6-31G(d) level and compute solvation effects using PCM models .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess kinetic stability (e.g., protic vs. aprotic solvents).
  • Transition State Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to map stereochemical pathways during synthesis .

How can reaction conditions be optimized to favor the formation of a specific diastereomer?

Advanced Research Question
Methodological Answer:

  • Catalysis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce asymmetric induction.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states with higher dipole moments, favoring one diastereomer.
  • Temperature/Time Control : Shorter reaction times and lower temperatures favor kinetic products, as seen in analogous cycloaddition reactions .

What strategies mitigate challenges in scaling up diastereomer synthesis while maintaining stereochemical purity?

Advanced Research Question
Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing epimerization risks.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Crystallization Engineering : Design polymorph screens to isolate the desired diastereomer at scale, referencing methods from octahydronaphthalene carboxylate studies .

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